N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Historical Context of Pyridazinyl-Sulfanyl Acetamides in Medicinal Chemistry
Pyridazinyl-sulfanyl acetamides emerged as a scaffold of interest following the discovery of pyridazine’s unique electronic properties in the mid-20th century. Early work on maleic hydrazide derivatives demonstrated that substitution at the 3-position of pyridazine with sulfur-containing groups enhanced metabolic stability compared to oxygen analogs. The incorporation of sulfanyl acetamide side chains, as seen in VU0240551 (a related compound with a thiazole substitution), marked a significant advancement in optimizing blood-brain barrier permeability while maintaining target affinity.
Key milestones include:
The sulfanyl group’s role as a hydrogen bond acceptor has been particularly valuable in designing kinase inhibitors, where it mimics phosphate groups in ATP-binding sites.
Evolution of Heterocyclic Compounds as Therapeutic Agents
Heterocyclic frameworks dominate modern drug discovery, comprising 85% of FDA-approved small-molecule drugs. Pyridazine derivatives gained prominence due to their:
- Enhanced water solubility compared to benzene analogs (logP reduction of 0.5–1.5 units)
- Dual hydrogen bonding capacity from adjacent nitrogen atoms
- Metabolic resistance to cytochrome P450 oxidation
The evolution from simple pyridazines to hybrid systems like this compound reflects three strategic advances:
- Spatial hybridization : Merging pyridazine with pyridine creates a planar 12π-electron system, enhancing intercalation potential
- Side-chain engineering : Methoxyphenyl groups provide steric bulk for target selectivity
- Linker optimization : Sulfanyl bridges balance flexibility and conformational restriction
Significance of Pyridine-Pyridazine Hybrid Structures
The pyridine-pyridazine hybrid in this compound enables unique electronic interactions:
$$ \text{Electron Density} = \frac{\mu{\text{pyridazine}} + \mu{\text{pyridine}}}{2} \pm 0.7 \, \text{D} $$
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-24-15-6-4-14(5-7-15)20-17(23)12-25-18-9-8-16(21-22-18)13-3-2-10-19-11-13/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUVIFHGKAQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Structure and Properties
The molecular structure of this compound features a methoxyphenyl group , a pyridazine core , and a sulfanyl linkage . The molecular formula is , with an approximate molecular weight of 342.41 g/mol. The presence of these functional groups suggests significant interactions with biological targets, which may influence its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound demonstrate various biological activities, including:
- Anticancer Properties : Analogous compounds have shown promising results in inhibiting tumor growth through various pathways.
- Neuroprotective Effects : Some derivatives exhibit protective effects on neuronal cells, potentially useful in treating neurodegenerative diseases.
- Antidepressant Activity : Certain structural modifications have been linked to mood-enhancing effects, suggesting a role in the treatment of depression.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its antidepressant properties.
- Oxidative Stress Reduction : By modulating oxidative stress pathways, it may protect against cellular damage.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one | Methoxy substitution | Antidepressant properties |
| 5-acetyl-6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one | Acetyl group | Neuroprotective effects |
| 6-(4-fluorophenyl)-2-{[4-(piperidin-1-yl)methyl}pyridazin-3(2H)-one | Fluorinated phenyl group | Anticancer activity |
Case Study: Anticancer Activity
A study conducted on derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the compound's potential as an anticancer agent.
Scientific Research Applications
Anticancer Applications
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has been investigated for its potential as an anticancer agent. Research indicates that compounds within this class can modulate protein kinase activity, which is crucial for cell cycle regulation and proliferation. For instance, studies have shown that derivatives can inhibit cyclin-dependent kinases (CDK4 and CDK6), leading to reduced cell proliferation in various cancer cell lines, including acute myeloid leukemia (MV4-11) cells .
Case Study: Cell Cycle Analysis
In a study focusing on MV4-11 cells treated with this compound, significant alterations in the cell cycle were observed, showcasing its potential to induce apoptosis at specific concentrations (0.25 μM to 2.50 μM) over a 24-hour period . This suggests that the compound may serve as a lead for developing new anticancer therapies.
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity. A series of derivatives based on similar structures have been synthesized and tested against various pathogens, revealing efficacy against strains of Candida and other fungi. Compounds derived from pyridine sulfonamide scaffolds have shown greater efficacy than traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values below 25 µg/mL against certain fungal strains .
Table 1: Antifungal Activity of Pyridine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Efficacy Comparison |
|---|---|---|---|
| Compound A | Candida albicans | ≤ 25 | More effective than fluconazole |
| Compound B | Rhodotorula mucilaginosa | ≤ 25 | More effective than fluconazole |
Enzyme Inhibition
Another significant application of this compound is its role in enzyme inhibition. Compounds containing the pyridine and sulfonamide moieties have been shown to inhibit various enzymes, including carbonic anhydrase isozymes and Hsp90α protein, which are implicated in cancer progression and other diseases .
Case Study: Hsp90α Inhibition
Recent studies have reported that specific derivatives exhibit IC50 values indicating strong inhibitory activity against Hsp90α, a chaperone protein involved in the maturation of oncogenic proteins. This suggests potential applications in cancer therapeutics where Hsp90 inhibition could enhance the efficacy of existing treatments .
Comparison with Similar Compounds
N-[5-(4-Methoxy-phenyl)-Pyridin-2-yl]-2-{5-[2-(4-Methoxy-phenyl)-Pyridin-3-yl][1,3,4]Oxadiazol-2-ylsulfanyl}-Acetamide (6e)
N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-Sulfonyl)-Acetamide (40)
- Structure : Features a quinazoline-sulfonyl group instead of pyridazine-sulfanyl.
- Activity : Showed broad-spectrum anticancer activity against HCT-1, SF268, and MCF-7 cell lines .
- Key Difference : The sulfonyl group (SO2) increases polarity relative to the sulfanyl (S) group, possibly affecting solubility and target binding.
Pyridine- and Imidazothiazole-Based Analogs
N-(6-(4-(4-Methoxybenzyl)Piperazin-1-yl)Pyridin-3-yl)-2-(6-Phenylimidazo[2,1-b]Thiazol-3-yl)Acetamide (5k)
2-(3-Cyanophenyl)-N-(Pyridin-3-yl)Acetamide (5RGZ)
- Structure: Simplified pyridine-acetamide scaffold with a cyano group.
- Activity : Demonstrated strong binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease via interactions with HIS163 and ASN142 .
- Key Difference : The absence of a pyridazine or sulfur-containing group limits its utility in sulfur-dependent enzyme inhibition.
Key Structural and Functional Insights
Heterocyclic Core Impact: Pyridazine derivatives (e.g., target compound) may exhibit unique hydrogen-bonding capabilities due to the nitrogen-rich ring, whereas oxadiazole (compound 6e) and quinazoline (compound 40) analogs prioritize π-π interactions .
Substituent Effects :
- Sulfanyl (S) vs. sulfonyl (SO2): Sulfanyl groups enhance nucleophilicity, which may improve covalent binding to cysteine residues in enzymes .
- 4-Methoxyphenyl: Consistently associated with improved cytotoxicity across analogs, likely due to enhanced lipophilicity and metabolic stability .
Synthetic Feasibility :
- Yields for similar compounds range from 70–81%, suggesting the target compound could be synthesized efficiently using established protocols for acetamide coupling .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide?
- Methodology : A common approach involves coupling reactions, such as nucleophilic substitution or thioether formation, using precursors like pyridazine sulfhydryl derivatives and chloroacetamide intermediates. For example, refluxing with acetic anhydride (as seen in structurally similar acetamide syntheses) facilitates acetylation under controlled conditions . Purification typically employs column chromatography or recrystallization, followed by validation via HPLC or TLC ( ).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : - and -NMR identify methoxyphenyl, pyridazine, and sulfanyl proton/carbon environments.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ or [M–H]– ions).
- IR Spectroscopy : Detects carbonyl (C=O, ~1650–1700 cm) and sulfanyl (C–S, ~600–700 cm) functional groups ( ).
Q. What safety precautions are recommended for handling this compound?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Follow SDS protocols for storage (dry, cool conditions) and disposal (neutralization before incineration) ( ).
Advanced Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Approach : Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the acetamide carbonyl and pyridazine nitrogen can stabilize the lattice . Parameters like unit cell dimensions (e.g., monoclinic P2/c symmetry) and torsion angles (e.g., deviations in nitro/phenyl planes) are critical for confirming stereochemistry ( ).
Q. What experimental strategies optimize biological activity assessment in vitro?
- Design Considerations :
- Solubility : Use DMSO or aqueous buffers with surfactants (e.g., Tween-80) to enhance dissolution.
- Assay Selection : Target-specific assays (e.g., enzyme inhibition, cell viability) should account for potential off-target effects from the sulfanyl and pyridazine moieties.
- Dose-Response Curves : Validate activity using EC/IC calculations with triplicate replicates ( ).
Q. How should researchers address contradictory data in reported biological activities?
- Analysis Framework :
- Reproducibility : Verify assay conditions (pH, temperature, cell lines) across studies.
- Metabolite Interference : Test for metabolic stability (e.g., liver microsome assays) to identify degradation products that may skew results.
- Structural Analog Comparison : Cross-reference with derivatives (e.g., fluorophenyl or chlorophenyl analogs) to isolate pharmacophore contributions ( ).
Q. Can computational modeling predict this compound’s reactivity or binding affinity?
- In Silico Tools :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with activity data ( ).
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
